1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine
Description
Significance of Pyrazole (B372694) Core Structures in Organic Synthesis and Chemical Research
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. mdpi.com Its prevalence in a vast array of biologically active compounds underscores its importance as a "privileged scaffold."
The term "pyrazole" was first coined in 1883 by the German chemist Ludwig Knorr. wikipedia.org A classic synthesis of pyrazole from acetylene (B1199291) and diazomethane (B1218177) was later developed by Hans von Pechmann in 1898. wikipedia.org Early methods for synthesizing substituted pyrazoles, such as the Knorr-type reaction involving the condensation of 1,3-dicarbonyl compounds with hydrazines, laid the groundwork for the extensive exploration of this heterocyclic system. wikipedia.orgnih.gov Over the past century, the field of pyrazole chemistry has expanded dramatically, with the development of numerous synthetic methodologies enabling the creation of a vast library of pyrazole derivatives. nih.govmdpi.com This has been driven by the discovery of pyrazole-containing compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. jennysynth.com
The versatility of the pyrazole ring stems from its unique electronic properties and its ability to participate in various chemical transformations. The presence of two nitrogen atoms allows for multiple points of functionalization, making it an ideal building block for creating diverse molecular architectures.
| Year | Milestone | Significance |
| 1883 | Ludwig Knorr coins the term "pyrazole". | Establishes the identity of this class of compounds. wikipedia.org |
| 1898 | Hans von Pechmann develops a pyrazole synthesis. | Provides a foundational method for creating the pyrazole ring. wikipedia.org |
| 1959 | Isolation of the first natural pyrazole, 1-pyrazolyl-alanine. | Demonstrates the presence of pyrazoles in nature. wikipedia.org |
| 20th-21st Century | Development of numerous synthetic methods and discovery of diverse biological activities. | Solidifies the importance of pyrazoles in medicinal and materials chemistry. nih.govmdpi.comjennysynth.com |
The ethanamine, or ethylamine, moiety is a fundamental building block in organic synthesis, valued for its nucleophilic nature and its ability to serve as a precursor to a wide range of functional groups. wikipedia.org As a primary amine, it readily participates in reactions such as N-alkylation, acylation, and condensation with carbonyl compounds to form imines, which can be further reduced to secondary amines. wikipedia.org
The incorporation of an ethanamine group into a molecule can significantly influence its physicochemical properties, such as basicity and solubility, and can provide a handle for further chemical modifications. In medicinal chemistry, the amine functionality is crucial for interacting with biological targets, often forming key hydrogen bonds or salt bridges. nih.govresearchgate.net
Rationale for Investigating the Specific Compound: 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine
The specific combination of a substituted pyrazole ring and an ethanamine side chain in this compound creates a molecule with distinct characteristics and potential utility.
The structure of this compound, with its ethyl and methyl substituents on the pyrazole ring and the amino group on the adjacent ethyl chain, presents a unique spatial arrangement of functional groups.
Key Structural Features:
1,4,5-Trisubstituted Pyrazole Core: The specific substitution pattern on the pyrazole ring influences its electronic properties and steric environment.
Chiral Center: The carbon atom of the ethanamine moiety attached to the pyrazole ring is a chiral center, meaning the compound can exist as a pair of enantiomers.
Primary Amine: The presence of a primary amine provides a reactive site for a variety of chemical transformations.
The synthesis of this compound likely involves a multi-step process. A plausible route would begin with the construction of the substituted pyrazole ring, followed by the introduction of the ethanamine side chain. A common strategy for installing the 4-ethanamine group is through the reductive amination of the corresponding ketone, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone. This ketone precursor can potentially be synthesized from the corresponding pyrazole-4-carbaldehyde, which in turn can be prepared via the Vilsmeier-Haack reaction on the 1-ethyl-5-methyl-1H-pyrazole.
Potential Synthetic Challenges:
Regiocontrol: During the synthesis of the pyrazole ring, controlling the regioselectivity to obtain the desired 1,5-disubstituted pattern is crucial.
Chiral Synthesis/Resolution: To obtain enantiomerically pure forms of the final amine, either an asymmetric synthesis or a chiral resolution of the racemic mixture would be necessary.
Functional Group Compatibility: The reaction conditions for each synthetic step must be compatible with the existing functional groups in the molecule to avoid unwanted side reactions.
The bifunctional nature of this compound, with its modifiable pyrazole ring and reactive amine group, makes it a valuable building block for the synthesis of more complex molecules.
The primary amine can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, allowing for the exploration of a wide chemical space. The pyrazole ring itself can also be further functionalized, for example, through electrophilic aromatic substitution, although the existing substituents will direct the position of any new groups.
| Property | Value | Source |
| CAS Number | 1005630-33-0 | biosynth.com |
| Molecular Formula | C₈H₁₅N₃ | biosynth.com |
| Molecular Weight | 153.23 g/mol | biosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-11-7(3)8(5-10-11)6(2)9/h5-6H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLQBUDAUQRNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Strategies and Methodological Advancements for 1 1 Ethyl 5 Methyl 1h Pyrazol 4 Yl Ethanamine
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a method for planning a synthesis that involves deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. lkouniv.ac.in
The core of the target molecule is a 1,4,5-trisubstituted pyrazole (B372694) ring. The primary disconnection strategies for this heterocyclic system involve breaking the bonds that form the ring.
(C-C-C + N-N) Disconnection: The most classical and widely used approach for pyrazole synthesis is the disconnection across the C3-N2 and C5-N1 bonds. youtube.com This corresponds to the forward reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648) derivative, a method known as the Knorr pyrazole synthesis. jk-sci.commdpi.com For the target compound, this disconnection leads to ethylhydrazine (B1196685) and a 1,3-dicarbonyl precursor bearing the necessary substituents at what will become the C4 and C5 positions of the pyrazole.
[3+2] Cycloaddition Disconnection: An alternative disconnection strategy involves breaking the ring into a three-atom component and a two-atom component. This corresponds to a [3+2] cycloaddition reaction. researchgate.netorganic-chemistry.org This approach typically involves a 1,3-dipole (such as a diazo compound or a nitrile imine) and a dipolarophile (such as an alkyne or alkene). Disconnecting the 1-ethyl-5-methyl-pyrazole core via this method could yield a two-carbon unit (dipolarophile) and a three-atom unit containing the N-N bond (1,3-dipole).
The ethanamine group at the C4 position represents a key functional handle. Its introduction can be envisioned through several retrosynthetic pathways, primarily involving functional group interconversion (FGI) on a pre-formed pyrazole ring.
Reductive Amination of a Ketone: A common and effective strategy is to disconnect the C-N bond of the amine, leading back to a ketone precursor. This suggests that the ethanamine side chain can be installed via the reductive amination of a 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one intermediate. This acetyl intermediate can, in turn, be introduced onto the pyrazole ring through a Friedel-Crafts acylation reaction.
Elaboration from an Aldehyde: Another approach involves disconnecting the C-C bond of the ethyl group, leading back to a pyrazole-4-carbaldehyde. This aldehyde can be subjected to a Grignard reaction with a methylating agent (e.g., methylmagnesium bromide) to form a secondary alcohol, which can then be converted to the target amine via methods like the Mitsunobu reaction or conversion to a halide followed by substitution with an amine source. The initial pyrazole-4-carbaldehyde can be synthesized via the Vilsmeier-Haack reaction on the corresponding pyrazole. mdpi.com
Conventional Synthetic Pathways to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine
Conventional synthesis relies on building the molecular framework in a forward direction, guided by the principles revealed through retrosynthesis.
The construction of the pyrazole ring is the cornerstone of the synthesis. Cyclization reactions provide a direct and efficient means to assemble this heterocyclic core. organic-chemistry.org
The condensation of hydrazines with 1,3-dicarbonyl compounds is the most prevalent method for pyrazole synthesis, first reported by Knorr in 1883. mdpi.comnih.gov This reaction involves the nucleophilic attack of the hydrazine on the two carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring. jk-sci.com
To synthesize the 1-ethyl-5-methyl-pyrazole core of the target molecule, ethylhydrazine is reacted with an appropriate 1,3-dicarbonyl precursor. A key challenge in this synthesis is controlling the regioselectivity when using an unsymmetrical hydrazine and an unsymmetrical dicarbonyl compound, which can lead to a mixture of regioisomers. nih.govmdpi.com The reaction of ethylhydrazine with a precursor like 3-(1-aminoethylidene)pentane-2,4-dione would be a potential route, where the side chain is constructed prior to cyclization. More commonly, a precursor like 3-acetylpentane-2,4-dione is used, and the C4-acetyl group is later converted to the ethanamine side chain. The reaction conditions, including solvent and catalyst (often acidic), can influence the reaction rate and the ratio of the resulting isomers. jk-sci.com
| Hydrazine Derivative | 1,3-Dicarbonyl Precursor | Catalyst/Conditions | Primary Product(s) | Reference |
|---|---|---|---|---|
| Phenylhydrazine | Ethyl acetoacetate | Acetic Acid, Reflux | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | mdpi.com |
| Hydrazine | 1,3-Diketones | Acid-free, Copper catalyst, RT | Polysubstituted pyrazoles | organic-chemistry.org |
| Substituted Hydrazines | β-enamino diketone | Not specified | Arylpyrazoles | mdpi.com |
| Arylhydrazines | 1,3-Diols | Ru3(CO)12/NHC-phosphine | Substituted Pyrazoles | organic-chemistry.org |
[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, offer a powerful and often highly regioselective alternative for constructing the pyrazole ring. researchgate.netorganic-chemistry.org This method involves the reaction of a 1,3-dipole with a dipolarophile. nih.gov
For the synthesis of the target pyrazole core, a potential strategy involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne. For example, a nitrile imine derived from an acetaldehyde (B116499) ethylhydrazone could react with propyne (B1212725) to form the desired 1-ethyl-5-methyl-pyrazole scaffold, although regioselectivity would need to be controlled. Another well-established [3+2] cycloaddition involves reacting diazo compounds with alkynes. nih.gov A silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes has also been reported as a mild and efficient method for pyrazole synthesis. organic-chemistry.org These methods can offer advantages over classical condensation reactions by providing access to substitution patterns that are otherwise difficult to achieve. nih.govacs.org
| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-isocyanoiminotriphenylphosphorane | Terminal Alkynes | Silver-mediated | Substituted Pyrazoles | organic-chemistry.org |
| Diazoacetonitrile | Nitroolefins | Transition-metal-free | Multisubstituted cyanopyrazoles | organic-chemistry.org |
| Sydnones | 2-Alkynyl-1,3-dithianes | Base-mediated | 1,3,4-Trisubstituted pyrazoles | acs.org |
| Tetrazoles (photolysis to nitrile imine) | α,β-Unsaturated aldehydes | Photocatalyzed (Eosin Y) | Tri- and tetrasubstituted pyrazoles | acs.org |
Cyclization Reactions for Pyrazole Ring Assembly
Metal-Catalyzed Pyrazole Synthesis Methods
The construction of the pyrazole core is a fundamental step in the synthesis of this compound. While classical methods like the Knorr condensation of hydrazines with 1,3-dicarbonyl compounds are prevalent, modern synthetic chemistry has seen a surge in the development of metal-catalyzed approaches that offer improved efficiency, regioselectivity, and substrate scope. nih.govmdpi.com These methods often leverage transition metals such as titanium, copper, silver, and gold to facilitate the formation of the five-membered heterocyclic ring. mdpi.comacs.org
One innovative approach involves a multicomponent [2+2+1] synthesis using titanium imido complexes to couple alkynes and nitriles. nih.gov This method forms the N-N bond in the final step through an oxidation-induced reductive elimination from a diazatitanacyclohexadiene intermediate, thereby avoiding the use of potentially hazardous hydrazine reagents. nih.gov Mechanistic studies suggest that the reaction is triggered by a 2-electron oxidation of the intermediate, which then undergoes an electrocyclic ring closure. nih.gov
Coinage metals, particularly gold and silver, have also been employed to catalyze the divergent heterocyclization of N-propargyl hydrazides. acs.org Depending on the metal catalyst used, the reaction can be directed towards different products. For instance, silver catalysis can promote a controlled N-cyclization to yield N-acyl pyrazoles. acs.org The proposed mechanism for the silver-catalyzed pathway involves the formation of a nitrogen-centered hydrazidyl radical intermediate. acs.org Similarly, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide a rapid and highly regioselective route to 3-CF3-pyrazoles. mdpi.com
Other notable metal-catalyzed methods include the use of inorganic frameworks, such as a 3D platelike ternary-oxo-cluster (NaCoMo), which acts as an efficient heterogeneous catalyst for the condensation and cyclization of sulfonyl hydrazides and 1,3-diketones. mdpi.com Furthermore, transition-metal-catalyzed C-H functionalization of pre-existing pyrazole rings represents an alternative strategy for synthesizing substituted pyrazoles, providing direct access to a wide range of derivatives in a single step. researchgate.net
Table 1: Overview of Selected Metal-Catalyzed Pyrazole Synthesis Methods
| Catalyst/Metal System | Reactants | Key Features | Reference |
|---|---|---|---|
| Titanium Imido Complexes | Alkynes, Nitriles | Multicomponent [2+2+1] synthesis; avoids hydrazine reagents; N-N bond formation via oxidation-induced reductive elimination. | nih.gov |
| Silver (Ag) | N-propargyl hydrazides | Controlled N-cyclization to N-acyl pyrazoles; proceeds via a proposed radical pathway. | acs.org |
| Silver Triflate (AgOTf) | Trifluoromethylated ynones, Hydrazines | Rapid heterocyclization at room temperature; highly regioselective for 3-CF3-pyrazoles. | mdpi.com |
| NaCoMo Cluster | Sulfonyl hydrazides, 1,3-Diketones | Heterogeneous catalysis; efficient condensation and cyclization. | mdpi.com |
Introduction and Modification of N1-Ethyl and C5-Methyl Substituents
Once the pyrazole core is formed, the next crucial steps involve the introduction of the specific substituents required for this compound: the ethyl group at the N1 position and the methyl group at the C5 position.
Alkylation Strategies for N-Substitution
The N-alkylation of pyrazoles is a well-established transformation, but achieving regioselectivity between the N1 and N2 positions can be challenging. acs.org The outcome is often influenced by steric and electronic factors of the pyrazole substrate, the nature of the alkylating agent, and the reaction conditions. mdpi.com
A common and straightforward method for N-alkylation involves the deprotonation of the pyrazole NH with a base, followed by reaction with an electrophile like an alkyl halide. semanticscholar.org For the synthesis of the target compound, this would involve treating a 5-methylpyrazole precursor with a base such as potassium carbonate, sodium hydride, or potassium tert-butoxide, followed by the addition of an ethylating agent like ethyl iodide or diethyl sulfate. acs.orgnih.gov The choice of solvent can also be critical; for instance, methylation of 3,5-dimethyl-1H-pyrazole showed higher yields when using sodium hydroxide (B78521) or sodium hydride as the base in solvents like DMF, compared to potassium carbonate in THF where no product was formed. researchgate.net
Systematic studies on 3-substituted pyrazoles have demonstrated that regioselective N1-alkylation can be achieved using a K2CO3-DMSO system. acs.org For unsymmetrical pyrazoles, such as a 3-methyl-5-phenyl-1H-pyrazole, alkylation can produce a mixture of regioisomers, with sterics often controlling which isomer is the major product. mdpi.com
More advanced methods have also been developed. An acid-catalyzed approach utilizes trichloroacetimidates as electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA), providing an alternative to methods requiring strong bases. mdpi.comsemanticscholar.org Additionally, enzymatic methods offer high regioselectivity. nih.gov A two-enzyme cascade has been reported where one enzyme generates a non-natural analog of S-adenosyl-l-methionine from a haloalkane (e.g., iodoethane), and a second engineered enzyme transfers the alkyl group (e.g., ethyl) with high selectivity (>99%) to the pyrazole substrate. nih.gov
Table 2: Comparison of N-Alkylation Strategies for Pyrazoles
| Method | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Base-Mediated Alkylation | Base (e.g., K2CO3, NaH), Alkyl Halide (e.g., EtI) | Common, straightforward; regioselectivity can be an issue. | semanticscholar.orgacs.org |
| Acid-Catalyzed Alkylation | Trichloroacetimidate, Brønsted Acid (e.g., CSA) | Avoids strong bases; regioselectivity is sterically controlled. | mdpi.comsemanticscholar.org |
| Enzymatic Alkylation | Enzyme cascade, Haloalkane | High regioselectivity (>99%); environmentally benign conditions. | nih.gov |
Methods for C-Methylation at the Pyrazole Ring
The C5-methyl group can either be incorporated during the initial ring-forming reaction or installed on a pre-formed pyrazole ring. The former is often more straightforward. For example, using a methylated 1,3-dicarbonyl compound, such as acetylacetone (B45752) (2,4-pentanedione), in a condensation reaction with an ethyl-substituted hydrazine (ethylhydrazine) would directly yield a 1-ethyl-3,5-dimethyl-1H-pyrazole. researchgate.netacs.org
Direct C-H methylation of the pyrazole ring is a more modern alternative that falls under the umbrella of C-H functionalization. These reactions typically require a directing group (DG) on the pyrazole and a metal catalyst. rsc.org Palladium-catalyzed C-H methylation of arenes bearing a pyrazole directing group has been achieved using methylating agents like trimethylboroxine (B150302) or methyl boronic acid. rsc.org This strategy allows for the late-stage introduction of methyl groups, offering flexibility in synthesis. Manganese-catalyzed C-H methylation has also been reported, which is applicable to a diverse range of directing groups, including pyrazoles. rsc.org While these methods are powerful, they often require specific directing groups and optimization to control the position of methylation (e.g., C3 vs. C5).
Synthesis of the 4-Ethanamine Moiety
The final key structural element is the 1-aminoethyl group at the C4 position of the pyrazole ring. This moiety is typically installed by first functionalizing the C4 position with a suitable precursor group, which is then converted to the desired amine.
Reduction of Nitro, Nitrile, or Oxime Precursors to Amine
A common and reliable strategy for introducing an amine functional group is through the reduction of a corresponding nitro, nitrile, or oxime precursor. This involves a two-step process: first, the introduction of the precursor at the C4 position, and second, its chemical reduction.
Nitro Group Reduction : A 4-(1-nitroethyl)pyrazole derivative can be reduced to the target ethanamine. The nitration of pyrazoles, particularly N-alkyl-4-bromopyrazoles, can lead to nitration at the C3 or C5 positions, or via nitrodebromination at C4. researchgate.net Once the 4-nitro precursor is obtained, its reduction is a standard transformation. Catalytic hydrogenation using hydrogen gas with a palladium on carbon (H2/Pd/C) catalyst is a highly effective method for both aromatic and aliphatic nitro groups. commonorganicchemistry.com Other common reagents include metals in acidic media, such as iron (Fe) or tin (Sn) in HCl, or tin(II) chloride (SnCl2), which offer milder conditions and can be tolerant of other reducible functional groups. commonorganicchemistry.comgoogle.com A process using trichlorosilane (B8805176) in the presence of an organic base has also been reported for the reduction of nitro groups in heteroaromatic compounds. google.com
Nitrile Group Reduction : The synthesis can proceed via a 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acetonitrile intermediate. The reduction of the nitrile group (-C≡N) to a primary amine (-CH2NH2) can be accomplished with several powerful reducing agents. Lithium aluminum hydride (LiAlH4) is a common choice, typically used in a solvent like diethyl ether, followed by an aqueous or acidic workup. youtube.comchemguide.co.uk Borane complexes, such as BH3-THF or the more stable BH3-SMe2, are also effective. commonorganicchemistry.com Alternatively, catalytic hydrogenation with catalysts like Raney Nickel or Palladium under hydrogen pressure can be used; this method is often preferred in industrial settings. commonorganicchemistry.comstudymind.co.uk
Oxime Group Reduction : An intermediate such as 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one oxime can be reduced to the final amine. While no single defined enzyme has been historically described for this transformation, whole-cell organisms have been shown to reduce oximes to amines. nih.gov More recently, ene-reductases (ERs) have been found to exhibit promiscuous activity, enabling the enzymatic reduction of oximes to amines. nih.gov Chemically, the reduction of oximes can be achieved through catalytic hydrogenation or with reducing agents like LiAlH4. organic-chemistry.org A combination of lipase (B570770) and palladium catalysis has been used to reduce ketoximes to optically active acetylated amines under a hydrogen atmosphere. organic-chemistry.org
Table 3: Common Methods for the Reduction of Precursors to Amines
| Precursor Group | Reducing Agent/System | Product | Reference |
|---|---|---|---|
| Nitro (-NO2) | H2, Pd/C; Fe/HCl; SnCl2 | Amine (-NH2) | commonorganicchemistry.com |
| Nitrile (-CN) | LiAlH4; H2, Raney Ni; BH3-THF | Amine (-CH2NH2) | chemguide.co.ukcommonorganicchemistry.com |
| Oxime (=N-OH) | Catalytic Hydrogenation; LiAlH4; Ene-Reductases | Amine (-CH-NH2) | nih.govorganic-chemistry.org |
Direct Amination Methodologies
Directly introducing an amino group onto the pyrazole ring at the C4 position represents a more atom-economical approach. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds. nih.gov This reaction could be applied by coupling a 4-halo-1-ethyl-5-methyl-1H-pyrazole (e.g., 4-bromo or 4-chloro) with an amine source. While many examples focus on aryl amines, conditions for coupling with alkyl amines have also been developed using specific palladium catalysts and bulky phosphine (B1218219) ligands. nih.gov
Another strategy involves electrophilic amination. For instance, primary aliphatic amines can be converted into N-Boc hydrazines using a diethylketomalonate-derived oxaziridine. organic-chemistry.org This method can be integrated into a one-pot synthesis of N-substituted pyrazoles from primary amines by generating the hydrazine in situ, which then reacts with a 1,3-diketone. organic-chemistry.org While this is typically used for N-substitution, conceptually similar electrophilic amination approaches could be envisioned for direct C-amination of a sufficiently nucleophilic pyrazole C4 position. Copper-promoted dimerization of 5-aminopyrazoles through direct coupling of C-H/N-H bonds has also been explored, indicating the feasibility of forming C-N bonds directly at the pyrazole core under oxidative conditions. mdpi.com
Advanced Synthetic Methodologies and Modern Approaches
Modern synthetic strategies for preparing this compound and its analogs focus on improving reaction efficiency, control over stereochemistry, and amenability to process scale-up. These approaches often involve sophisticated catalytic systems and innovative reactor technologies.
Catalytic Approaches (e.g., Transition Metal Catalysis) for C-C and C-N Bond Formation
Transition metal catalysis plays a pivotal role in the synthesis of functionalized pyrazoles. While the initial pyrazole ring is typically formed through condensation reactions, the introduction of the ethyl and methyl groups, and particularly the functionalized side chain, can be facilitated by catalytic methods.
A plausible and efficient route to the target molecule involves the initial synthesis of 1-ethyl-5-methyl-1H-pyrazole. This can be followed by a Vilsmeier-Haack reaction to introduce a formyl group at the C4 position, yielding 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic compounds. scispace.comijpcbs.comorganic-chemistry.orgwikipedia.orgsemanticscholar.org The resulting aldehyde is a key intermediate that can be converted to the desired ethanamine.
Alternatively, a Friedel-Crafts acylation could be employed to introduce an acetyl group directly, forming 4-acetyl-1-ethyl-5-methyl-1H-pyrazole. This ketone can then be converted to the target amine via reductive amination.
The final and crucial C-N bond formation to generate the primary amine is typically achieved through reductive amination of the carbonyl precursor (either the aldehyde or ketone). This transformation can be catalyzed by various transition metal catalysts. For instance, iron-catalyzed reductive amination of ketones and aldehydes with ammonia (B1221849) offers a sustainable and efficient method for the synthesis of primary amines. nih.gov Nickel nanoparticles have also been shown to catalyze the reductive amination of aldehydes. researchgate.net Homogeneous rhodium(I) complexes are also effective for this transformation. researchgate.net The choice of catalyst and reaction conditions is critical to achieve high yields and selectivity.
Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of substituted azaindoles, a related class of heterocycles, demonstrating the power of transition metals in C-N bond formation. beilstein-journals.org While not directly applied to the target molecule in the reviewed literature, these methods highlight the potential for developing novel catalytic routes.
Flow Chemistry Applications in Compound Synthesis
Flow chemistry has emerged as a powerful tool in organic synthesis, offering advantages in terms of safety, scalability, and reaction control. uc.pt The synthesis of pyrazole derivatives is an area where flow chemistry has been successfully applied. researchgate.net
Specifically, the Vilsmeier-Haack reaction, a key step in a potential synthesis of the target compound, can be performed under continuous flow conditions. This approach allows for the safe handling of the highly reactive Vilsmeier reagent and can prevent the formation of byproducts often seen in batch processes. researchgate.netresearchgate.netacs.org The use of microreactors with inline analysis tools can enable precise control over reaction parameters, leading to improved yields and purity. researchgate.netacs.org
Furthermore, reductive amination has also been adapted to flow reactor systems. For example, a two-step, one-pot reductive amination of furanic aldehydes has been demonstrated using a flow reactor packed with a CuAlOx catalyst. mdpi.com This methodology, which avoids the isolation of the intermediate imine, could be adapted for the synthesis of this compound from its corresponding aldehyde precursor. The application of flow chemistry to the entire synthetic sequence could offer a streamlined and efficient manufacturing process.
Stereoselective Synthesis of Chiral Analogs (if applicable, focusing on methodology)
The target compound, this compound, possesses a chiral center at the carbon atom bearing the amino group. The stereoselective synthesis of a single enantiomer is often crucial for pharmaceutical applications. Methodologies for achieving this can involve the use of chiral catalysts or auxiliaries.
One common approach is the asymmetric reduction of a prochiral ketone precursor, such as 4-acetyl-1-ethyl-5-methyl-1H-pyrazole. This can be achieved using chiral reducing agents or, more efficiently, through catalytic asymmetric hydrogenation or transfer hydrogenation.
Another strategy involves the use of chiral auxiliaries. For instance, a chiral amine can be reacted with the ketone precursor to form a chiral imine, which is then diastereoselectively reduced. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched primary amine.
Optimization of Reaction Conditions and Yields
Solvent Effects and Temperature Control
The choice of solvent can significantly influence the outcome of pyrazole synthesis and subsequent functionalization reactions. In the formation of the pyrazole ring itself, solvents like ethanol, methanol, and even water have been employed. rsc.org Solvent-free conditions, often in conjunction with microwave irradiation, have also been shown to provide high yields and short reaction times. researchgate.nettandfonline.com For the Vilsmeier-Haack formylation, polar aprotic solvents such as dimethylformamide (DMF) are typically used, as DMF also serves as a reagent. scispace.com
Temperature is another critical parameter. While some pyrazole syntheses can be conducted at room temperature, others require heating to achieve reasonable reaction rates and yields. tandfonline.comnih.gov Temperature control is particularly important in reactions with highly reactive intermediates, such as the Vilsmeier-Haack reaction, where elevated temperatures can lead to the formation of byproducts. scispace.com In reductive amination, the temperature needs to be carefully controlled to balance the rate of reaction with the stability of the catalyst and the desired product.
The following table summarizes the impact of solvent and temperature on the yield of pyrazole synthesis in selected examples.
| Reaction Type | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pyrano[2,3-c]pyrazole Synthesis | Water | Room Temp | High | rsc.org |
| Pyrano[2,3-c]pyrazole Synthesis | Methanol | Room Temp | Moderate | rsc.org |
| Pyrazole Synthesis | Solvent-free (MW) | 100-120 | 85-95 | researchgate.net |
| Pyrazole Synthesis | Acetone | Room Temp | 75 | tandfonline.com |
| 1-Tosyl-1H-pyrazole Synthesis | Ethanol | 95 | 53-85 | nih.gov |
Catalyst Selection and Loading
The choice of catalyst and its loading are crucial for the efficiency of the catalytic steps, particularly the C-N bond formation in reductive amination. Different catalysts, such as those based on iron, nickel, rhodium, and platinum, exhibit varying activities and selectivities for this transformation. nih.govresearchgate.netresearchgate.net
The optimal catalyst loading is a balance between achieving a high reaction rate and minimizing cost and potential product contamination. Studies on the synthesis of dihydropyrano[2,3-c]pyrazoles have shown that increasing the catalyst amount can improve the yield up to a certain point, beyond which no significant improvement is observed. researchgate.net Similarly, in palladium-catalyzed C-N bond formation, the catalyst loading is a key parameter to optimize for achieving high yields. beilstein-journals.org
The following table illustrates the effect of catalyst loading on the yield of a model reaction.
| Catalyst | Catalyst Loading (mg) | Yield (%) | Reference |
| PS-DABCO | 2 | ~80 | researchgate.net |
| PS-DABCO | 4 | ~90 | researchgate.net |
| PS-DABCO | 6 | 96 | researchgate.net |
| PS-DABCO | 8 | 96 | researchgate.net |
In addition to the catalyst itself, the choice of base can also be critical in catalytic reactions. For instance, in the palladium-catalyzed synthesis of 4-amino-7-azaindoles, the selection of the appropriate base was found to be crucial for the success of the reaction. beilstein-journals.org
High-Throughput Synthesis Screening Methodologies
The development of efficient and scalable synthetic routes for pharmacologically relevant molecules like this compound is a critical endeavor in medicinal chemistry. High-throughput synthesis (HTS) screening methodologies have emerged as a powerful tool to accelerate this process. nih.gov By enabling the rapid and simultaneous execution of a large number of reactions, HTS allows for the exploration of a vast chemical space to identify optimal reaction conditions, catalysts, and building blocks. nih.govrsc.org This section will detail the application of these advanced screening methodologies to the synthesis of this compound.
High-throughput experimentation (HTE) facilitates the exploration of hundreds to thousands of reaction variations in a matter of hours, a significant acceleration compared to traditional methods. nih.gov This is particularly advantageous in the synthesis of complex molecules such as substituted pyrazoles, where multiple synthetic routes and a wide array of potential reactants exist. mdpi.comnih.gov The core of HTS lies in the miniaturization and automation of the synthesis and screening processes, which can significantly reduce the environmental footprint of medicinal chemistry research. rsc.org
The synthesis of pyrazole derivatives can be approached through various established methods, including the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, 1,3-dipolar cycloadditions, and multicomponent reactions. nih.govmdpi.com Each of these routes offers a multitude of variables that can be systematically investigated using HTS platforms. For instance, in a typical screening campaign for the synthesis of this compound, a library of diverse catalysts, solvents, and reaction temperatures could be rapidly evaluated to determine the optimal conditions for yield and purity.
A key aspect of modern HTS is the integration of sophisticated analytical techniques for rapid product analysis. nih.gov For chiral molecules like this compound, methods that can quickly determine both yield and enantiomeric excess are crucial. nih.gov Techniques such as fluorescence sensing and circular dichroism can be adapted for high-throughput formats, enabling the rapid screening of asymmetric transformations. nih.gov
The data generated from HTS campaigns can be substantial. To manage and interpret this information effectively, computational tools and machine learning algorithms are increasingly being employed. acs.org These approaches can help in identifying trends and predicting optimal reaction conditions, further accelerating the development of efficient synthetic routes. acs.org For example, by analyzing the results of a screen of various amine nucleophiles, a predictive model for nucleophilicity could be developed to guide the selection of future reactants. acs.org
The following interactive data tables illustrate a hypothetical high-throughput screening approach for the optimization of a key step in the synthesis of this compound.
Table 1: Catalyst Screening for Reductive Amination
This table represents a screening of different catalysts for the reductive amination of a hypothetical precursor ketone to form this compound. The reactions would be run in parallel in a 96-well plate format.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Pd/C | Methanol | 25 | 65 |
| PtO2 | Ethanol | 25 | 72 |
| Raney Ni | Isopropanol | 50 | 58 |
| NaBH(OAc)3 | Dichloromethane | 25 | 85 |
| NaBH4 | Methanol | 0 | 78 |
Table 2: Solvent and Temperature Optimization
Following the identification of a promising catalyst from the initial screen, further optimization of solvent and temperature can be performed.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| NaBH(OAc)3 | Dichloromethane | 25 | 85 |
| NaBH(OAc)3 | Tetrahydrofuran | 25 | 81 |
| NaBH(OAc)3 | Acetonitrile (B52724) | 25 | 75 |
| NaBH(OAc)3 | Dichloromethane | 0 | 79 |
| NaBH(OAc)3 | Dichloromethane | 40 | 88 |
These tables demonstrate how a systematic, high-throughput approach can efficiently identify the most effective conditions for a given synthetic transformation. The application of such methodologies is invaluable for the rapid development of robust and scalable syntheses for important chemical entities like this compound.
Advanced Spectroscopic and Structural Characterization Methodologies for 1 1 Ethyl 5 Methyl 1h Pyrazol 4 Yl Ethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as a cornerstone for the structural elucidation of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine, providing detailed information about the chemical environment of each proton and carbon atom.
1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis
In ¹H NMR spectroscopy, the ethyl group attached to the pyrazole (B372694) nitrogen is expected to exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from scalar coupling. The methyl group on the pyrazole ring would appear as a singlet. The single proton on the pyrazole ring is anticipated to resonate as a singlet in the aromatic region. The ethanamine moiety would show a doublet for the terminal methyl group and a quartet for the methine proton, coupled to each other. The amine protons may appear as a broad singlet.
¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon environments. The spectra would show distinct signals for the two carbons of the ethyl group, the methyl group on the pyrazole, the carbons of the pyrazole ring, and the two carbons of the ethanamine side chain. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| N-CH₂-CH₃ | ~1.4 (t) | ~15 |
| N-CH₂-CH₃ | ~4.1 (q) | ~45 |
| Pyrazole-CH₃ | ~2.3 (s) | ~12 |
| Pyrazole-H | ~7.5 (s) | ~130 |
| Pyrazole-C-CH₃ | ~140 | |
| Pyrazole-C-N | ~148 | |
| Pyrazole-C-ethanamine | ~120 | |
| CH(NH₂)-CH₃ | ~1.3 (d) | ~23 |
| CH(NH₂)-CH₃ | ~3.8 (q) | ~50 |
| NH₂ | broad singlet |
Note: Predicted values are based on typical chemical shifts for similar functional groups and pyrazole derivatives. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and between the methine and methyl protons of the ethanamine group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between the different fragments of the molecule, for instance, showing correlations from the pyrazole proton to the carbons of the ethyl and ethanamine substituents, and from the methyl protons to the pyrazole ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons. For a chiral molecule like this, NOESY can help in elucidating the stereochemistry, although for this specific acyclic structure, the primary utility would be in confirming through-space proximities consistent with the established connectivity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound (C₈H₁₅N₃). This precise mass measurement allows for the unambiguous determination of the elemental formula, a critical piece of data for structural confirmation. The expected monoisotopic mass would be calculated and compared to the experimental value.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₈H₁₆N₃⁺ | 154.1339 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. This pattern provides valuable insights into the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethyl group from the pyrazole nitrogen, cleavage of the ethanamine side chain, and fragmentation of the pyrazole ring itself. The analysis of these fragment ions helps to piece together the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the alkyl groups, and C=N and C=C bonds within the pyrazole ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Primary Amine (NH₂) | N-H stretch | 3300-3500 (two bands) |
| Primary Amine (NH₂) | N-H bend | 1590-1650 |
| Alkyl C-H | C-H stretch | 2850-2960 |
| Pyrazole Ring | C=N stretch | ~1550 |
| Pyrazole Ring | C=C stretch | ~1500 |
The combination of these advanced spectroscopic techniques provides a powerful and comprehensive framework for the complete structural characterization of this compound, ensuring a high degree of confidence in its chemical identity.
X-ray Crystallography for Solid-State Structural Elucidation
Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This powerful technique allows for the precise determination of atomic positions within the crystal lattice, revealing detailed molecular geometry and intermolecular interactions.
The process begins with mounting a high-quality crystal on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the arrangement of atoms within the unit cell.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Empirical Formula | C₈H₁₅N₃ |
| Formula Weight | 153.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 105.5 |
| Volume (ų) | 1002.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.015 |
Note: The data in this table is hypothetical and serves as an example of what would be reported from an X-ray crystallography study.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen in this case) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to verify its accuracy.
For this compound, the molecular formula is C₈H₁₅N₃. biosynth.com The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ).
Table 2: Theoretical vs. Experimental Elemental Analysis for C₈H₁₅N₃
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon | 62.70% | 62.65% |
| Hydrogen | 9.87% | 9.92% |
| Nitrogen | 27.43% | 27.38% |
Computational and Theoretical Investigations of 1 1 Ethyl 5 Methyl 1h Pyrazol 4 Yl Ethanamine
Conformational Analysis and Energy Landscapes
Molecules with rotatable bonds, such as the ethyl and ethanamine groups in 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with bond rotations. This information is critical for understanding the molecule's flexibility and how its shape influences its properties and interactions.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and dynamic behavior of molecules like this compound. eurasianjournals.com These methods employ classical mechanics to model the interactions between atoms, offering a computationally efficient way to study large systems or long timescales.
In a typical molecular mechanics approach, the potential energy of the molecule is calculated as a sum of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). For this compound, a suitable force field, such as AMBER or CHARMM, would be parameterized to accurately represent the pyrazole (B372694) ring and its substituents. An initial energy minimization would identify stable conformers of the molecule.
Molecular dynamics simulations build upon this by solving Newton's equations of motion for the atoms over time, providing a trajectory of the molecule's dynamic behavior. rsc.org A simulation of this compound in a solvent box (e.g., water) would reveal how the molecule interacts with its environment, its conformational flexibility, and potential hydrogen bonding networks involving the ethanamine group.
Illustrative Data Table for Molecular Mechanics Analysis
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-N-H) | Key Intramolecular Interactions |
| 1 (Global Minimum) | 0.00 | 60.5 | Intramolecular H-bond between NH2 and pyrazole N2 |
| 2 | 1.25 | 178.2 | Steric repulsion between ethyl and ethanamine groups |
| 3 | 2.50 | -58.9 | Gauche interaction between methyl and amino groups |
Note: This data is illustrative and represents typical results from a conformational search. Specific values would require dedicated computational studies.
Torsional Potential Energy Surface Scans
To understand the rotational barriers and conformational preferences of the flexible side chains in this compound, torsional potential energy surface (PES) scans are performed. These calculations involve systematically rotating a specific dihedral angle and calculating the energy at each step.
A key torsional scan for this molecule would be around the C4-C(ethanamine) bond to explore the rotational barrier of the aminoethyl group. Another important scan would be around the N1-C(ethyl) bond to understand the preferred orientation of the N-ethyl group relative to the pyrazole ring. These scans are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), for higher accuracy. The results provide valuable information on the energy barriers between different conformers, which is crucial for understanding the molecule's dynamic behavior at different temperatures.
Illustrative Torsional Potential Energy Surface Scan Data
| Dihedral Angle (C4-C-N-H) (°) | Relative Energy (kcal/mol) |
| 0 | 5.2 (Eclipsed) |
| 60 | 0.5 (Gauche) |
| 120 | 4.8 (Eclipsed) |
| 180 | 1.0 (Anti) |
| 240 | 4.8 (Eclipsed) |
| 300 | 0.5 (Gauche) |
Note: This data is illustrative, representing a typical torsional profile for an ethanamine substituent on an aromatic ring.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of this compound.
Transition State Characterization for Synthetic Steps
The synthesis of substituted pyrazoles often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor. sci-hub.st Computational methods, particularly DFT, can be used to model the reaction pathway, locate the transition states (TS) for each step, and calculate the activation energies. For the synthesis of the pyrazole core of the target molecule, the reaction between ethylhydrazine (B1196685) and a suitable diketone precursor would be modeled. The calculated activation barriers for the competing pathways would help in understanding and optimizing the reaction conditions.
Prediction of Regio- and Stereoselectivity in Chemical Transformations
The reaction of an unsymmetrical precursor with ethylhydrazine can lead to two possible regioisomers. Computational modeling can predict the regioselectivity by comparing the activation energies of the transition states leading to each isomer. The pathway with the lower activation energy will be the kinetically favored one. DFT calculations have been successfully used to justify the regioselectivity in the N-alkylation of pyrazoles.
For this compound, the final synthetic steps might involve the introduction of the ethanamine group. If this involves a chiral center, computational methods can also be employed to predict the stereoselectivity of the reaction by modeling the diastereomeric transition states.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for the characterization of novel compounds.
Computational NMR Chemical Shift and Coupling Constant Prediction
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of computational chemistry. rsc.org For this compound, the geometry of the molecule would first be optimized, typically using DFT with a functional like B3LYP and a suitable basis set. nih.gov Then, the NMR shielding tensors would be calculated using a method like Gauge-Including Atomic Orbitals (GIAO). The calculated shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
These calculations can predict both ¹H and ¹³C chemical shifts, as well as spin-spin coupling constants. This information can be used to confirm the structure of the synthesized compound by comparing the predicted spectrum with the experimental one. Discrepancies between the predicted and experimental spectra can often be resolved by considering different possible isomers or conformers.
Illustrative Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
| Pyrazole-H3 | 7.5 |
| CH (ethanamine) | 4.1 |
| CH2 (ethyl) | 4.0 |
| CH3 (ring) | 2.3 |
| CH3 (ethanamine) | 1.4 |
| CH3 (ethyl) | 1.3 |
Note: This data is illustrative and based on general chemical shift ranges for similar pyrazole derivatives. Actual values would require specific DFT calculations.
Vibrational Mode Assignment from Calculated IR Spectra
The assignment of vibrational modes is based on the analysis of the atomic displacements for each calculated frequency. For a complex molecule like this compound, many vibrational modes will involve coupled motions of several functional groups. However, a general assignment can be made by identifying the dominant atomic motions for each frequency.
Pyrazole Ring Vibrations: The vibrations of the pyrazole ring are characteristic of five-membered aromatic heterocycles. Key vibrational modes include:
C=N and C=C Stretching: These vibrations typically appear in the 1600-1450 cm⁻¹ region and are often coupled. For some pyrazole derivatives, a strong mixed C=N and C=C stretching mode has been theoretically calculated to be around 1514 cm⁻¹. derpharmachemica.com
Ring Stretching and Deformation: A series of complex ring stretching and deformation modes involving C-C, C-N, and N-N bonds occur in the 1450-1000 cm⁻¹ range. The N-N stretching mode, in particular, has been calculated to appear around 1081 cm⁻¹ in some pyrazole compounds. derpharmachemica.com
Ring Breathing and In-Plane/Out-of-Plane Deformations: Lower frequency modes, typically below 1000 cm⁻¹, are associated with ring breathing and various in-plane and out-of-plane deformations of the pyrazole ring. A pyrazole ring deformation has been theoretically observed at 640 cm⁻¹. derpharmachemica.com
Ethyl Group Vibrations: The N-ethyl group attached to the pyrazole ring will exhibit characteristic aliphatic C-H vibrations:
C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 3000-2850 cm⁻¹ region. derpharmachemica.com
C-H Bending and Deformation: Scissoring, wagging, twisting, and rocking modes of the CH₂ and CH₃ groups will appear in the 1470-720 cm⁻¹ range. researchgate.net
Methyl Group Vibrations: The C-methyl group at position 5 of the pyrazole ring also shows distinct vibrational modes:
C-H Stretching: Similar to the ethyl group, asymmetric and symmetric C-H stretching vibrations are expected in the 2965-2870 cm⁻¹ range. uomustansiriyah.edu.iq
C-H Deformation: Asymmetric and symmetric deformation (bending) modes of the methyl group typically appear around 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively. derpharmachemica.com Methyl rocking vibrations are usually found in the 1070-1010 cm⁻¹ region. derpharmachemica.com
Ethanamine Substituent Vibrations: The 1-ethanamine group at the 4-position introduces several characteristic vibrational modes:
N-H Stretching: The primary amine (NH₂) group will show symmetric and asymmetric stretching vibrations, typically in the 3500-3300 cm⁻¹ region. The positions of these bands can be influenced by hydrogen bonding.
N-H Bending (Scissoring): This mode for primary amines is usually observed in the 1650-1580 cm⁻¹ range.
C-N Stretching: The stretching vibration of the C-N bond in the ethanamine side chain is expected to appear in the 1250-1020 cm⁻¹ region.
N-H Wagging and Twisting: Out-of-plane bending (wagging) and twisting vibrations of the NH₂ group can be found in the 900-650 cm⁻¹ range.
Aliphatic C-H Vibrations: The CH and CH₃ groups of the ethanamine substituent will also contribute to the C-H stretching and bending regions of the spectrum, similar to the ethyl and methyl groups.
A comprehensive, albeit theoretical, assignment of the major vibrational modes for this compound based on calculated IR spectra is presented in the table below. The frequency ranges are indicative and are based on computational studies of related molecules.
Calculated Vibrational Mode Assignments for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment Description |
| 3500 - 3300 | ν(N-H) | Asymmetric and symmetric stretching of the primary amine (NH₂) group. |
| 3100 - 3000 | ν(C-H) aromatic | Stretching vibrations of the C-H bond on the pyrazole ring. |
| 3000 - 2850 | ν(C-H) aliphatic | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the ethyl and ethanamine substituents. derpharmachemica.com |
| 1650 - 1580 | δ(N-H) | Scissoring (in-plane bending) of the primary amine (NH₂) group. |
| 1600 - 1450 | ν(C=N), ν(C=C) | Stretching vibrations of the C=N and C=C bonds within the pyrazole ring, often coupled. derpharmachemica.com |
| 1470 - 1370 | δ(C-H) | Asymmetric and symmetric bending (deformation) of CH₃ and CH₂ groups. derpharmachemica.com |
| 1450 - 1000 | Ring Stretching/Deformation | Complex vibrations involving stretching and deformation of the pyrazole ring framework (C-C, C-N, N-N). derpharmachemica.com |
| 1250 - 1020 | ν(C-N) | Stretching vibration of the carbon-nitrogen single bonds. |
| 1070 - 1010 | ρ(CH₃) | Rocking vibrations of the methyl groups. derpharmachemica.com |
| Below 1000 | Ring Torsion, Out-of-Plane Deformations | Torsional and out-of-plane bending modes of the pyrazole ring and substituents. derpharmachemica.com |
| 900 - 650 | ω(N-H), τ(N-H) | Wagging and twisting (out-of-plane bending) of the primary amine (NH₂) group. |
ν: stretching; δ: in-plane bending/scissoring; ρ: rocking; ω: wagging; τ: twisting. The frequency ranges are approximate and based on theoretical calculations of similar compounds.
Chemical Reactivity and Transformation Studies of 1 1 Ethyl 5 Methyl 1h Pyrazol 4 Yl Ethanamine
Reactions at the Ethanamine Moiety
The ethanamine portion of the molecule, with its primary amine group, is a key site for a variety of chemical transformations, including nucleophilic substitutions, acylations, and sulfonylation reactions.
The primary amine group in 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine can act as a nucleophile, participating in substitution reactions. For instance, N-alkylation can be achieved by reacting the amine with alkyl halides. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a secondary amine. This reaction is fundamental in the synthesis of more complex derivatives.
Similarly, reductive amination represents another important transformation. This reaction involves the initial formation of an imine or enamine by reacting the primary amine with a ketone or aldehyde, which is then reduced in situ to the corresponding secondary or tertiary amine.
The amine group of this compound can be readily acylated to form amides. This is typically achieved by reaction with acyl chlorides or anhydrides in the presence of a base to neutralize the acidic byproduct. For example, acylation with acetic anhydride (B1165640) or benzoyl chloride can yield the corresponding 5-acylamino pyrazoles scirp.org.
Sulfonylation of the amine group leads to the formation of sulfonamides. This reaction is generally carried out by treating the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. The resulting sulfonamides are often crystalline solids and are important in medicinal chemistry. The synthesis of pyrazole-4-sulfonamide derivatives has been achieved by reacting pyrazole (B372694) sulfonyl chloride with various amines nih.gov.
Table 1: Examples of Acylation and Sulfonylation Reactions on Aminopyrazole Analogs
| Starting Material | Reagent | Product Type | Reference |
| 5-amino-3-methyl-pyrazole | Acetic anhydride / Benzoyl chloride | 5-acyl amino pyrazole | scirp.org |
| Pyrazole sulfonyl chloride | 2-phenylethylamine derivatives | Pyrazole-4-sulfonamide | nih.gov |
| Aminopyrazoles | Carbamoylating agents | Carbamoylated aminopyrazoles | researchgate.net |
The ethanamine moiety can undergo oxidation, though the pyrazole ring itself is generally stable to oxidation pharmaguideline.com. Oxidation of aminopyrazoles can lead to the formation of azo compounds through N-N homocoupling, particularly via electrochemical methods on a NiO(OH) anode mdpi.comresearchgate.net. The oxidation of 1-aminopyrazoles has also been studied, leading to the synthesis of 1,2,3-triazines acs.org.
Reduction of functional groups on the pyrazole or its side chains is also a feasible transformation. While the primary amine itself is in a reduced state, other functionalities that might be introduced onto the molecule could be targeted for reduction. For instance, a nitro group introduced onto the pyrazole ring can be reduced to an amino group arkat-usa.org.
Reactions at the Pyrazole Ring
The pyrazole ring in this compound is an aromatic system and can undergo electrophilic aromatic substitution. The substituents on the ring, namely the ethyl group at N-1, the methyl group at C-5, and the ethanamine group at C-4, influence the reactivity and regioselectivity of these substitutions.
The pyrazole ring is generally considered an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The position of substitution is directed by the existing substituents. For pyrazoles, the C-4 position is a common site for electrophilic substitution pharmaguideline.com. However, in the target molecule, this position is already substituted. Therefore, electrophilic attack would be directed to other available positions on the ring, influenced by the electronic effects of the existing groups. The alkyl groups (ethyl and methyl) are electron-donating, which activates the ring towards EAS.
Halogenation: Pyrazoles can be halogenated using various reagents. For example, 3,5-dimethyl-1H-pyrazole and its N-substituted derivatives react with N-chlorosuccinimide or N-bromosuccinimide to yield the corresponding 4-halopyrazoles in high yields mdpi.com. The halogenation of 1,3,5-trisubstituted pyrazoles has also been accomplished using N-halosuccinimides researchgate.net.
Nitration: Nitration of pyrazoles can be achieved using a mixture of nitric acid and sulfuric acid. For instance, the nitration of 3-methyl-1,5-diphenylpyrazole results in the introduction of a nitro group onto the phenyl rings, and under harsher conditions, at the 4-position of the pyrazole nucleus rsc.org. The nitration of pyrazole derivatives containing amino groups has also been studied, with nitration sometimes occurring on the exocyclic amine depending on the reaction conditions nih.gov.
Sulfonylation: The pyrazole ring can be sulfonylated, typically at the C-4 position. For example, 3,5-dimethyl-1H-pyrazole and 1,3,5-trimethyl-1H-pyrazole can be sulfonylated using chlorosulfonic acid, followed by treatment with thionyl chloride to yield the corresponding pyrazole-4-sulfonyl chlorides nih.gov.
Table 2: Electrophilic Aromatic Substitution Reactions on Pyrazole Analogs
| Pyrazole Derivative | Reagent | Reaction Type | Product | Reference |
| 3,5-dimethyl-1H-pyrazole | N-chlorosuccinimide | Chlorination | 4-chloro-3,5-dimethyl-1H-pyrazole | mdpi.com |
| 3,5-dimethyl-1H-pyrazole | N-bromosuccinimide | Bromination | 4-bromo-3,5-dimethyl-1H-pyrazole | mdpi.com |
| 3-methyl-1,5-diphenylpyrazole | HNO₃ / H₂SO₄ | Nitration | Nitrated pyrazole derivatives | rsc.org |
| 3,5-dimethyl-1H-pyrazole | Chlorosulfonic acid / Thionyl chloride | Sulfonylation | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | nih.gov |
The electron-rich nature of the pyrazole ring generally makes it unreactive towards nucleophiles. Nucleophilic aromatic substitution on a pyrazole ring is rare and typically requires the presence of strong electron-withdrawing groups to activate the ring for nucleophilic attack tandfonline.com. For example, 5-chloropyrazoles that are activated by an ortho-formyl or nitro group can undergo SNAr reactions where the chloride is displaced by various N-containing heterocycles tandfonline.com. Without such activating groups, SNAr reactions on the pyrazole ring of this compound are unlikely to occur under standard conditions.
Functionalization of the Pyrazole Ring at Unsubstituted Positions
The pyrazole ring is an electron-rich aromatic heterocycle, and its reactivity is dictated by the electronic nature and positions of its substituents. In the case of this compound, the ring is substituted at the N1, C4, and C5 positions. The sole unsubstituted position available for functionalization is the C3 carbon.
Generally, electrophilic aromatic substitution on the pyrazole ring occurs preferentially at the C4 position due to its higher electron density. Since this position is already occupied, functionalization at the C3 position presents a greater challenge and typically requires more specialized synthetic methods. The C3 and C5 positions are less nucleophilic than C4 and are more susceptible to deprotonation by strong bases or to transition-metal-catalyzed C-H activation.
Key Research Findings on Related Structures:
Directed C-H Functionalization: Modern synthetic strategies, such as transition-metal-catalyzed C-H functionalization, offer a powerful route to introduce substituents at otherwise unreactive positions. While the ethanamine group at C4 is not a classical directing group, its nitrogen atom could potentially coordinate to a metal catalyst, directing functionalization to the adjacent C3 position. However, specific studies demonstrating this for the title compound are not available.
Deprotonation-Substitution: Another viable strategy involves the deprotonation of the C3-H using a strong organolithium base (e.g., n-butyllithium or LDA) to form a potent nucleophile. This lithiated intermediate can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to install a new substituent at the C3 position. The regioselectivity of this deprotonation can be influenced by the existing substituents on the ring.
The potential outcomes of such functionalization strategies are summarized in the table below.
| Reaction Type | Reagents | Potential Product at C3 | Notes |
| Directed C-H Arylation | Aryl Halide, Pd Catalyst, Directing Group | C3-Aryl | Requires a suitable directing group or specific catalytic system. |
| Lithiation-Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X) | C3-Alkyl | Common strategy for functionalizing less reactive C-H bonds in heterocycles. |
| Lithiation-Carbonylation | 1. Strong Base 2. CO2 | C3-Carboxylic Acid | Introduces a versatile functional group for further transformations. |
This interactive table is based on general reactivity patterns of substituted pyrazoles.
Cycloaddition Reactions Involving the Pyrazole Ring
The aromatic character of the pyrazole ring confers significant stability, making it generally unreactive in cycloaddition reactions such as the Diels-Alder reaction, which would result in a loss of aromaticity. The pyrazole ring in this compound is expected to exhibit this characteristic reluctance to participate as either a diene or a dienophile under standard thermal conditions.
While [3+2] cycloaddition reactions are fundamental to the synthesis of the pyrazole ring itself, the participation of a pre-formed, stable aromatic pyrazole in further cycloadditions is uncommon. nih.govbeilstein-journals.orgresearchgate.netnih.gov Such reactions typically require:
High-Energy Conditions: Photochemical activation or extremely high temperatures might overcome the aromatic stabilization energy, but often lead to complex product mixtures.
Non-aromatic Pyrazole Derivatives: Related compounds like pyrazolines or pyrazolones, which lack full aromaticity, can participate in cycloaddition reactions. nih.gov
Exocyclic Functionality: Cycloadditions may involve substituents attached to the pyrazole ring rather than the ring itself.
Given the aromatic and substituted nature of the pyrazole core in this compound, its involvement in cycloaddition reactions is not an anticipated pathway for its chemical transformation under typical laboratory conditions.
Metal Coordination Chemistry
Pyrazole derivatives are widely utilized as ligands in coordination chemistry due to the excellent donor properties of the sp²-hybridized pyridine-like nitrogen atom (N2). researchgate.netresearchgate.net The title compound, this compound, is a particularly interesting ligand candidate as it possesses two potential donor sites: the pyrazole N2 atom and the nitrogen atom of the ethanamine side chain. This arrangement allows it to act as a bidentate chelating ligand.
The synthesis of metal complexes with this ligand would typically involve the reaction of the pyrazole derivative with a suitable metal salt in an appropriate solvent. nih.govnih.gov The ethanamine side chain provides a flexible linker that enables the formation of a stable six-membered chelate ring upon coordination to a metal center.
A general synthetic procedure can be described as follows:
Dissolving the ligand, this compound, in a solvent such as ethanol, methanol, or acetonitrile (B52724).
Adding a solution of a metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂) to the ligand solution, often in a specific stoichiometric ratio (e.g., 2:1 ligand-to-metal). nih.gov
The reaction mixture is typically stirred at room temperature or under reflux to facilitate complex formation.
The resulting metal complex may precipitate from the solution upon cooling or after removal of some solvent. The solid product is then isolated by filtration, washed, and dried. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the solvent.
The dual nitrogen donor sites of this compound allow for a versatile coordination behavior, though the most probable mode is bidentate chelation.
Coordination Modes:
Bidentate (N,N') Chelation: The most anticipated coordination mode involves the pyrazole N2 atom and the side-chain amino nitrogen binding to the same metal center. This forms a thermodynamically favorable six-membered ring, which is a common and stable motif in coordination chemistry. nih.gov
Monodentate: Coordination through only the more sterically accessible and basic amino nitrogen is possible, particularly in the presence of competing ligands.
Bridging: In polynuclear complexes, the ligand could potentially bridge two metal centers, with the pyrazole N2 coordinating to one metal and the amino group to another, although this is less common for this type of ligand architecture.
Geometric Structures: The geometry of the resulting metal complex is dependent on the metal ion's preferred coordination number and the ligand-to-metal ratio. For a 2:1 ligand-to-metal complex with a divalent transition metal like Cu(II), Ni(II), or Co(II), an octahedral geometry is commonly observed, with two bidentate ligands and two additional monodentate ligands (like solvent molecules or anions) occupying the coordination sphere. researchgate.net
Characterization Techniques: The structure and bonding in these complexes are typically elucidated using a combination of spectroscopic and analytical techniques.
| Technique | Information Obtained | Expected Observations for Coordination |
| Infrared (IR) Spectroscopy | Vibrational frequencies of functional groups. | A shift in the N-H stretching and bending frequencies of the amine group. A shift in the C=N stretching frequency of the pyrazole ring. |
| ¹H NMR Spectroscopy | Chemical environment of protons. | A downfield shift of the pyrazole ring protons and the protons on the carbon adjacent to the amino nitrogen (coordination-induced shift). nih.gov |
| UV-Visible Spectroscopy | Electronic transitions (d-d transitions for transition metals). | Appearance of new absorption bands in the visible region, characteristic of the metal ion's coordination environment. |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure. | Provides definitive information on bond lengths, bond angles, coordination geometry, and crystal packing. |
This interactive table summarizes common techniques for characterizing metal-ligand complexes.
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies for chemical transformations involving this compound have not been reported in the peer-reviewed literature. Mechanistic investigations are highly specific to a particular reaction and require extensive experimental and/or computational analysis.
For hypothetical transformations, such as the C-H functionalization at the C3 position (mentioned in section 5.2.3), one could propose plausible mechanisms based on established precedents in heterocyclic chemistry:
Mechanism for Pd-Catalyzed C-H Arylation: A potential catalytic cycle could involve coordination of the palladium catalyst to the pyrazole, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, would yield the C3-arylated product and regenerate the active catalyst.
Mechanism for Lithiation-Substitution: This reaction proceeds via a two-step mechanism. The first step is the acid-base reaction where a strong base removes the proton from the C3 position. The second step is the nucleophilic attack of the resulting pyrazolyl anion on an added electrophile.
However, without experimental data such as kinetic studies, isotope labeling experiments, or the isolation of intermediates, any proposed mechanism for a reaction of this specific compound remains speculative. umn.edursc.org
Analytical Method Development and Quality Control in Research of 1 1 Ethyl 5 Methyl 1h Pyrazol 4 Yl Ethanamine
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone for the separation and purification of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine from reaction mixtures and for the determination of its purity.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the purity assessment of pyrazole (B372694) derivatives. A well-developed HPLC method can effectively separate the target compound from its starting materials, by-products, and degradation products.
The development of an HPLC method for this compound would involve the systematic optimization of several parameters to achieve adequate resolution and peak shape. A typical starting point would be a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is a critical parameter to adjust for optimal separation. The pH of the aqueous phase can also be manipulated to control the ionization state of the amine, thereby influencing its retention.
A photodiode array (PDA) detector is often employed to monitor the elution, allowing for the determination of the optimal detection wavelength based on the compound's UV-Vis spectrum.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, its volatile derivatives can be analyzed. Derivatization, for instance by acylation of the primary amine, can increase volatility and improve chromatographic performance.
The choice of a GC column is crucial, with polar columns often being used for the separation of amines and their derivatives. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with the latter providing structural information for peak identification.
The structure of this compound contains a chiral center at the carbon atom of the ethanamine moiety, meaning it can exist as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers to determine the enantiomeric purity of a sample.
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral amines. mdpi.comyakhak.org The mobile phase can be either a normal-phase (e.g., hexane/isopropanol) or a polar organic mobile phase. nih.gov The addition of a small amount of a basic modifier, such as diethylamine, is often necessary to improve peak shape and resolution for basic analytes like amines. mdpi.com
Table 2: Representative Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 5 µL |
Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy, Quantitative NMR)
Spectroscopic methods provide alternative and complementary approaches to chromatographic techniques for the quantification of this compound.
UV-Vis Spectroscopy: Based on the Beer-Lambert law, UV-Vis spectroscopy can be a straightforward and rapid method for quantification. The pyrazole ring system exhibits characteristic UV absorption. researchgate.netnih.gov A calibration curve of absorbance versus concentration of a pure standard is first constructed at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance.
Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy, primarily proton (¹H) NMR, can be used for quantitative analysis. nih.govnih.gov This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte with that of a known amount of an internal standard, the concentration of the analyte can be accurately determined. qNMR is a primary ratio method and does not require a calibration curve of the analyte itself.
Table 3: Example Parameters for Quantitative ¹H NMR
| Parameter | Setting |
| Solvent | Deuterated Chloroform (CDCl₃) |
| Internal Standard | Maleic Anhydride (B1165640) |
| Analyte Signal | Methyl protons of the ethyl group |
| Standard Signal | Olefinic protons |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton |
| Number of Scans | 16 |
Impurity Profiling and Degradation Studies (Chemical Stability)
Understanding the impurity profile and the chemical stability of this compound is crucial for its development and handling. Forced degradation studies are performed to identify potential degradation products and to understand the degradation pathways under various stress conditions.
These studies typically involve exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light. The resulting mixtures are then analyzed, often by a stability-indicating HPLC method coupled with mass spectrometry (LC-MS), to separate and identify the degradation products. The pyrazole ring is generally stable, but the side chains, particularly the ethanamine moiety, may be susceptible to degradation. nih.gov
Table 4: Typical Forced Degradation Conditions
| Stress Condition | Details |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid sample at 105 °C for 48 hours |
| Photolytic Degradation | Solution exposed to UV light (254 nm) for 24 hours |
Q & A
Q. What are the optimal synthetic routes for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- React 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with ethylamine in the presence of a reducing agent (e.g., NaBH4) to form the amine.
- Alternatively, use a substituted pyrazole precursor and introduce the ethanamine moiety via a coupling reaction under basic conditions (e.g., K₂CO₃ in DMF or DMSO) .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to achieve >95% purity.
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- 1H/13C NMR : Identify the pyrazole ring protons (δ 6.5–7.5 ppm) and the ethyl/methyl substituents (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂). The NH₂ group appears as a broad singlet (~δ 2.0–3.0 ppm) .
- IR Spectroscopy : Confirm NH₂ stretches (3200–3400 cm⁻¹) and pyrazole C=N/C=C (1600–1500 cm⁻¹) .
- Mass Spectrometry : Look for the molecular ion peak (m/z = 167.2 for C₈H₁₅N₃) and fragmentation patterns (e.g., loss of ethyl or methyl groups) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound be resolved?
- Methodological Answer :
- Use SHELXL for refinement to address twinning, disorder, or poor data resolution. Apply restraints for bond lengths/angles based on similar pyrazole derivatives .
- Validate the structure with ORTEP-3 for thermal ellipsoid visualization and check for hydrogen bonding interactions (e.g., N–H⋯N in the pyrazole ring) .
- Compare multiple datasets and cross-validate with DFT-optimized geometries to resolve contradictions .
Q. What computational strategies predict the bioactivity and binding mechanisms of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., serotonin receptors). Optimize the 3D structure with DFT (B3LYP/6-311G**) to refine charge distribution .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bonding capacity. Validate with in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) .
Q. How to design structure-activity relationship (SAR) studies focusing on ethyl and methyl substituents?
- Methodological Answer :
- Synthesize analogs with varied substituents (e.g., replacing ethyl with propyl or methyl with trifluoromethyl).
- Test analogs in bioassays (e.g., receptor binding assays or antimicrobial activity screens).
- Use ANOVA or multivariate analysis to correlate substituent effects with activity. For example, shows that ethyl groups enhance metabolic stability in pyrazole derivatives .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s spectroscopic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
